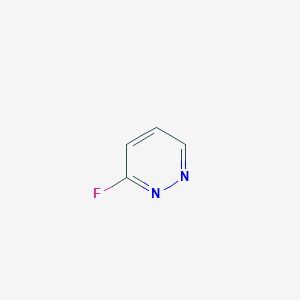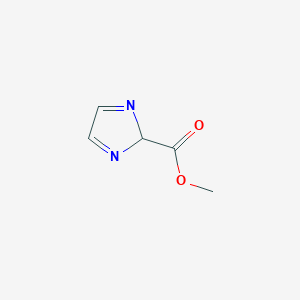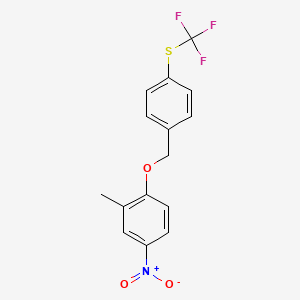
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethane backbone, with a pyrrole ring at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one with a reducing agent such as sodium borohydride in methanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one using a palladium on carbon catalyst under hydrogen gas at elevated pressures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one.
Reduction: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-amine.
Substitution: Various substituted amines depending on the alkyl halide used.
Applications De Recherche Scientifique
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino and hydroxyl groups.
2-Amino-2-(1H-pyrrol-2-yl)ethan-1-ol: A structural isomer with the amino and hydroxyl groups attached to the second position of the pyrrole ring.
2-Amino-2-(1H-pyrrol-1-yl)ethan-1-ol: Another structural isomer with the amino and hydroxyl groups attached to the first position of the pyrrole ring.
Uniqueness
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the position of the functional groups on the ethane backbone. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomers and structural isomers.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m1/s1 |
Clé InChI |
WRHACXYMHWGBII-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CNC=C1[C@@H](CO)N |
SMILES canonique |
C1=CNC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)




![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)



